(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one

Catalog No.
S3327917
CAS No.
110995-49-8
M.F
C9H14O5
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-...

CAS Number

110995-49-8

Product Name

(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one

IUPAC Name

(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H14O5/c1-9(2)12-4-7(14-9)6-3-5(10)8(11)13-6/h5-7,10H,3-4H2,1-2H3/t5-,6-,7+/m0/s1

InChI Key

RBPINRHSIWSYDU-LYFYHCNISA-N

SMILES

CC1(OCC(O1)C2CC(C(=O)O2)O)C

Canonical SMILES

CC1(OCC(O1)C2CC(C(=O)O2)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2C[C@@H](C(=O)O2)O)C

The compound (3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one is a complex organic molecule characterized by its stereochemistry and functional groups. This compound features a dioxolane ring, which is a five-membered cyclic ether with two oxygen atoms, and a hydroxy oxolanone structure. The presence of multiple chiral centers contributes to its potential biological activity and specificity in interactions with biological targets.

Involving this compound can be categorized into several types:

  • Hydrolysis Reactions: The hydroxy group can facilitate nucleophilic attacks, leading to the cleavage of bonds in the presence of water.
  • Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation to form carbonyl compounds, while the dioxolane can participate in reduction reactions.
  • Group Transfer Reactions: The compound can act as a donor or acceptor in biochemical pathways, particularly involving the transfer of functional groups like hydroxyl or carbonyl groups

    The biological activity of (3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one is significant due to its structural features that may interact with various biological macromolecules. Computer-aided predictions suggest that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, or anticancer properties . The specific biological effects depend on the interactions at the molecular level, which can include enzyme inhibition or receptor binding.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of appropriate aldehydes or ketones with diols under acidic conditions.
  • Construction of the Hydroxy Oxolanone Structure: This step may involve cyclization reactions where a hydroxy group attacks a carbonyl carbon to form a lactone.
  • Chiral Resolution: Given its stereochemistry, chiral catalysts or reagents may be employed to ensure the correct configuration at the chiral centers.

These methods require careful control of reaction conditions to achieve high yields and selectivity.

The applications of (3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one span various fields:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development targeting specific diseases.
  • Agriculture: Compounds with similar structures are often explored for use as pesticides or herbicides due to their biological activity against pests.
  • Biotechnology: It may serve as a building block in synthesizing more complex biomolecules or as a probe in biochemical assays.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to target proteins.
  • In Vitro Assays: Laboratory tests on cell lines can reveal cytotoxicity and efficacy against specific pathogens.
  • Structure-Activity Relationship Analysis: This involves correlating chemical structure variations with observed biological activities to optimize lead compounds for further development .

Several compounds share structural similarities with (3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activity
2-Methyl-6-phenylethynylpyridineContains phenyl and ethynyl groupsInvestigational drug for neurological disorders
Dioxolane derivativesSimilar dioxolane ringAntimicrobial properties
HydroxyoxazolidinonesHydroxylated oxazolidinone structureAntibiotic activity against Gram-positive bacteria

These compounds illustrate the diversity within similar chemical frameworks and their potential applications in medicinal chemistry.

Dates

Last modified: 04-14-2024

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